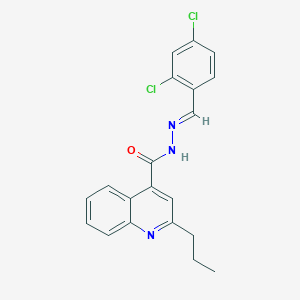![molecular formula C28H22ClN3O7S B454293 ETHYL 2-((Z)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454293.png)
ETHYL 2-((Z)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-((Z)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-chloro-2-nitrophenol and 2-furylmethyl chloride. These intermediates undergo a series of condensation and cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and targets.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-((Z)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 2-{[5-({4-chloro-2-nitrophenoxy}methyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:
- Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate
These compounds share similar structural features but differ in their substituents and biological activities, highlighting the uniqueness of ETHYL 2-((Z)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE.
Properties
Molecular Formula |
C28H22ClN3O7S |
|---|---|
Molecular Weight |
580g/mol |
IUPAC Name |
ethyl (2Z)-2-[[5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H22ClN3O7S/c1-3-37-27(34)24-16(2)30-28-31(25(24)17-7-5-4-6-8-17)26(33)23(40-28)14-19-10-11-20(39-19)15-38-22-12-9-18(29)13-21(22)32(35)36/h4-14,25H,3,15H2,1-2H3/b23-14- |
InChI Key |
JDDOVRRLPJMCPB-UCQKPKSFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=C(C=C5)Cl)[N+](=O)[O-])S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)COC5=C(C=C(C=C5)Cl)[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=C(C=C(C=C5)Cl)[N+](=O)[O-])S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(1-adamantyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454211.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454212.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454213.png)
![6-bromo-2-cyclopropyl-N'-[(E)-thiophen-2-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B454214.png)
![6-bromo-N'-[1-(5-bromo-2-thienyl)ethylidene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B454216.png)
![2-(2,4-dimethoxyphenyl)-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454217.png)
![6-bromo-2-cyclopropyl-N'-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454219.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454220.png)
![N-(4-{(1Z)-1-[2-(9H-xanthen-9-ylcarbonyl)hydrazinylidene]ethyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B454221.png)
![N'-[(5-chloro-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454222.png)

![2-(2,4-dimethoxyphenyl)-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454228.png)


